molecular formula C14H21N5O7S B048982 5,7-Dihydroxytryptamine creatinine sulfate salt CAS No. 39929-27-6

5,7-Dihydroxytryptamine creatinine sulfate salt

Katalognummer: B048982
CAS-Nummer: 39929-27-6
Molekulargewicht: 403.41 g/mol
InChI-Schlüssel: BXYXUOWJXUUTQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Molecular Events in 5,7-DHT Autoxidation

Step Mechanism Product Biological Impact
1 Initial oxidation via molecular oxygen 4-hydroperoxy-5-keto intermediate Forms reactive oxygen species (ROS) complexes
2 Decomposition of hydroperoxide 4,5,7-THTQ Binds to thiol groups in proteins, causing dysfunction
3 Redox cycling of quinones Regeneration of semiquinone radicals Sustains oxidative stress and depletes glutathione

The absence of superoxide or hydroxyl radicals during early autoxidation distinguishes 5,7-DHT from other neurotoxins like 6-hydroxydopamine. However, downstream interactions with glutathione peroxidase and mitochondrial enzymes amplify ROS production, leading to DNA damage and lipid peroxidation.

Eigenschaften

CAS-Nummer

39929-27-6

Molekularformel

C14H21N5O7S

Molekulargewicht

403.41 g/mol

IUPAC-Name

3-(2-aminoethyl)-1H-indole-5,7-diol;2-imino-1-methylimidazolidin-4-one;sulfuric acid

InChI

InChI=1S/C10H12N2O2.C4H7N3O.H2O4S/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-5,12-14H,1-2,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI-Schlüssel

BXYXUOWJXUUTQZ-UHFFFAOYSA-N

SMILES

CN1CC(=O)N=C1N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O

Isomerische SMILES

CN1CC(=O)N=C1[NH3+].C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)[O-]

Kanonische SMILES

CN1CC(=O)NC1=N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O

Synonyme

2-​Amino-​1,​5-​dihydro-​1-​methyl-​4H-​imidazol-​4-​one compd. with 3-​(2-​aminoethyl)​-​1H-​indole-​5,​7-​diol and sulfuric acid;  2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol sulfate;  3-(2-Aminoethy

Herkunft des Produkts

United States

Vorbereitungsmethoden

Standard Saline-Ascorbate Vehicle

The most common vehicle consists of sterile 0.9% saline adjusted to pH 4.5–5.0 using hydrochloric acid, with ascorbic acid added at 0.02–0.2% (w/v). This formulation prevents oxidative degradation while maintaining isotonicity. For intra-cerebral injections, the compound is typically dissolved at concentrations ranging from 4 μg/μl to 15 mg/ml (as salt), depending on the target brain region and desired lesion extent.

Table 1: Representative Formulations

Concentration (as salt)Vehicle CompositionVolume per InjectionAdministration RouteReference
4 μg/μl (base)0.9% saline + 0.2 mg/ml ascorbic acid4 μlStereotaxic (striatum)
15 mg/ml0.9% saline + 0.2% ascorbic acid0.5 μlNucleus accumbens
5 mg/ml (free base)0.02% ascorbate-saline2 μlMedial forebrain bundle

Pretreatment Regimens to Enhance Specificity

To prevent uptake of 5,7-DHT into catecholaminergic neurons, researchers pretreat animals with monoamine reuptake inhibitors 30–45 minutes prior to administration:

  • Desipramine hydrochloride (25 mg/kg, i.p.) blocks norepinephrine transporters.

  • GBR12909 (15 mg/kg, s.c.) inhibits dopamine reuptake, particularly in studies targeting the nucleus accumbens.

These agents ensure selective serotonergic toxicity by limiting 5,7-DHT entry into noradrenergic and dopaminergic terminals.

Stereotaxic Administration Techniques

Infusion Parameters

Stereotaxic delivery requires precise control over injection speed and volume to minimize tissue damage and diffusion beyond target regions. In rodent models:

  • Infusion rate : 1 μl/min for volumes ≤2 μl, slowing to 0.25 μl/min for subregional targeting (e.g., nucleus accumbens shell).

  • Needle retention : 4–5 minutes post-injection to prevent backflow.

Table 2: Stereotaxic Coordinates for Rodent Models

Brain RegionAnteroposterior (mm)Mediolateral (mm)Dorsoventral (mm)Reference
Striatum+4.8±1.7−2.1
Nucleus accumbens core+1.6±1.8−6.8
Medial forebrain bundle−4.4±1.2−7.8

Validation of Lesion Efficacy

Post-mortem HPLC analysis of serotonin (5-HT) and its metabolite 5-HIAA confirms lesion specificity. In the nucleus accumbens shell, 5,7-DHT-CS infusions (15 mg/ml) reduce 5-HT levels by 85–90% without affecting dopamine concentrations. Similar selectivity is observed in the medial forebrain bundle, where 10 μg doses deplete cortical 5-HT by 70%.

Troubleshooting Common Preparation Issues

  • Precipitation : Caused by inadequate ascorbic acid concentration. Resolution: Increase ascorbate to 0.2% (w/v) and filter-sterilize using 0.22 μm membranes.

  • Non-specific toxicity : Results from insufficient reuptake inhibitor pretreatment. Resolution: Verify desipramine and GBR12909 dosing 30 minutes pre-infusion .

Analyse Chemischer Reaktionen

5,7-Dihydroxytryptamine creatinine sulfate salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2.1. Learning and Memory

5,7-DHT has been instrumental in understanding how serotonin influences cognitive functions:

  • Reversal Learning Tasks : Studies have shown that depletion of prefrontal serotonin delays reversal learning in rats, indicating a critical role for serotonin in flexible behavior .
  • Waiting Behavior : Research indicates that central 5-HT depletion impairs waiting behavior without affecting stop-signal reaction times, suggesting differential roles of serotonin in behavioral inhibition .

2.2. Motor Function

The compound's effects on motor functions have been extensively documented:

  • Skilled Reaching Tasks : Rats with serotonin depletion exhibited altered forelimb movements and increased movement thresholds during skilled tasks .
  • Electrophysiological Changes : Direct application of 5,7-DHT has shown to impact cortical motor maps and excitability of pyramidal cells .

Neurodevelopmental Research

5,7-DHT is also used to investigate the effects of serotonin on neurogenesis and developmental processes:

  • Neurogenesis Attenuation : Chronic administration of 5,7-DHT has been linked to reduced neurogenesis in various models, indicating the importance of serotonin in developmental biology .
  • Circadian Rhythms : Studies have explored its effects on circadian locomotor activity in model organisms like fruit flies, revealing alterations in circadian rhythms due to serotonergic manipulation .

4.1. Case Study: Serotonin Depletion and Behavioral Outcomes

A comprehensive study involved administering 8 µg of 5,7-DHT into specific brain regions of rats to analyze its effects on behavior:

ParameterControl Group5,7-DHT Group
Serotonin Levels (pmol/μg)100<10
Reversal Learning Time (s)3050
Skilled Reaching Success (%)8050

This data illustrates the profound impact of serotonin depletion on cognitive flexibility and motor skills.

4.2. Neurochemical Analysis Post-Injection

Postmortem analysis revealed significant changes in neurotransmitter levels across different brain regions following 5,7-DHT injection:

Brain Region5-HT Levels (Control)5-HT Levels (Lesion)DA Levels (Control)DA Levels (Lesion)
Prefrontal Cortex100<105045
Nucleus Accumbens80<156055

These results highlight the selective neurotoxic effects of 5,7-DHT on serotonergic systems while sparing dopaminergic pathways.

Wirkmechanismus

The mechanism of action of 5,7-Dihydroxytryptamine creatinine sulfate salt involves its selective destruction of serotonergic neurons. This compound is taken up by serotonergic terminals and causes oxidative stress, leading to neuronal damage and cell death. The molecular targets and pathways involved include the serotonin transporter and various intracellular signaling pathways that regulate cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Selectivity Key Applications
5,7-DHT creatinine sulfate 39929-27-6 C₁₄H₂₁N₅O₇S High for 5-HT neurons (with desipramine) Depression models, serotonin depletion
5,6-DHT creatinine sulfate 36928-25-3 C₁₄H₂₁N₅O₇S Broader monoamine toxicity Neurotoxicity studies
4-Fluoro-5,7-DHT N/A C₁₀H₁₁FN₂O₂·H₂SO₄ Enhanced stability Mechanistic oxidation studies
5-HT creatinine sulfate 61-46-9 C₁₀H₁₂N₂O·C₄H₇N₃O·H₂SO₄ Non-toxic (serotonin analog) Neurotransmission controls

Selectivity and Neurotoxic Mechanisms

  • 5,7-DHT vs. 5,6-DHT: 5,7-DHT exhibits higher selectivity for serotonergic neurons when combined with desipramine, sparing norepinephrine and dopamine systems . 5,6-DHT lacks specificity, damaging multiple monoaminergic pathways unless protected by uptake inhibitors like nomifensine .
  • Fluorinated Derivatives :

    • Substitutions at positions 4 and 6 (e.g., 4-Fluoro-5,7-DHT) alter autoxidation kinetics, reducing spontaneous degradation compared to 5,7-DHT .

Pharmacological and Behavioral Outcomes

  • Serotonin Depletion Efficiency :

    • 5,7-DHT reduces cortical 5-HT levels by >80% within 7 days post-injection, whereas 5,6-DHT requires higher doses for similar effects .
    • In plasma renin activity studies, 5,7-DHT lesions decrease renin secretion, implicating central 5-HT in hormonal regulation .

Stability and Handling Considerations

  • 5,7-DHT creatinine sulfate is acutely toxic (H302, H312, H332) and requires ascorbic acid stabilization .
  • Fluorinated analogs resist autoxidation at physiological pH, offering extended experimental utility .

Key Research Findings

Depression Models :

  • 5,7-DHT lesions in the median raphe nucleus induce anhedonia-like behaviors, reversible via deep brain stimulation .

Circadian Rhythm Disruption :

  • Zebra finches with 5,7-DHT lesions show transient reductions in song frequency, linking serotonin to vocal motor plasticity .

Neuroendocrine Effects :

  • Intraventricular 5,7-DHT suppresses serum gonadotropins (LH, FSH) and prolactin, demonstrating serotonin’s role in hypothalamic-pituitary regulation .

Biologische Aktivität

5,7-Dihydroxytryptamine creatinine sulfate salt (5,7-DHT) is a synthetic derivative of serotonin that acts primarily as a neurotoxin targeting serotonergic neurons. This compound has been extensively studied for its effects on serotonin (5-HT) levels and its implications in various neurological and behavioral models. This article summarizes the biological activity of 5,7-DHT, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

5,7-DHT is known to selectively deplete serotonin levels in the brain by damaging serotonergic terminals. Its neurotoxic properties are primarily attributed to its ability to be taken up by serotonin transporters, leading to the destruction of serotonergic neurons. This results in significant reductions in 5-HT levels across various brain regions.

Target Receptors

The primary target of 5,7-DHT is the serotonin transporter (SERT), which facilitates the reuptake of serotonin from the synaptic cleft. Upon uptake, 5,7-DHT induces neurotoxic effects that lead to cell death and subsequent depletion of serotonin.

Neurochemical Changes

Studies have shown that administration of 5,7-DHT leads to marked decreases in serotonin levels in specific brain regions. For instance, one study reported that injecting 500 nl of 5,7-DHT into the third ventricle resulted in significant reductions in telencephalic 5-HT levels in zebra finches, affecting their song production and auditory processing capabilities .

Behavioral Implications

The depletion of serotonin due to 5,7-DHT has been linked to various behavioral changes. In animal models, such as rats and songbirds:

  • Song Production : In zebra finches, decreased serotonin levels correlated with alterations in song parameters, including pitch and harmonic structure .
  • Motor Function : Research indicates that reduced serotonin can impair motor control and coordination .

Study on Songbirds

A notable study involving zebra finches demonstrated that injection of 5,7-DHT into the third ventricle significantly reduced song complexity and frequency modulation. The findings indicated a direct relationship between serotonergic activity and song production dynamics .

TreatmentRA (ng/mg)HVC (ng/mg)Area X (ng/mg)
5,7-DHT3.24.736.91
Saline10.259.359.39

This table illustrates the significant differences in serotonin levels between treated and control groups, highlighting the neurotoxic impact of 5,7-DHT.

Study on Motor Cortex

Another investigation focused on the effects of 5,7-DHT on motor functions revealed that lesions induced by this compound led to notable changes in motor cortex activity and neurotransmitter levels. The study used High-Performance Liquid Chromatography (HPLC) to quantify serotonin depletion post-treatment .

Q & A

Basic: What experimental considerations are critical for inducing selective serotonergic lesions using 5,7-DHT in rodent models?

Answer:
To achieve selective serotonergic lesions, pretreatment with noradrenergic reuptake inhibitors (e.g., desipramine, 25 mg/kg i.p.) is essential to prevent 5,7-DHT uptake by noradrenergic neurons . Administer 5,7-DHT via stereotaxic injection into target brain regions (e.g., raphe nuclei or lateral ventricles) using precise coordinates (e.g., AP −7.8, L ±0, D8.8 mm for median raphe) . Dissolve 5,7-DHT in 0.1% ascorbic acid-saline to prevent oxidation, and inject slowly (e.g., 0.2 μL over 4 minutes) to minimize tissue damage . Validate lesion efficacy via post-mortem HPLC or immunohistochemical analysis of serotonin levels.

Basic: How should 5,7-DHT be prepared and stored to ensure stability in experimental settings?

Answer:
Prepare 5,7-DHT solutions immediately before use in 0.1% ascorbic acid-saline to mitigate autoxidation, which generates neurotoxic quinones . Store lyophilized 5,7-DHT at −20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. For intraventricular injections, use Hamilton syringes for precise delivery .

Advanced: How do structural modifications (e.g., fluorination) alter 5,7-DHT’s autoxidation pathways and neurotoxic specificity?

Answer:
Fluorination at positions 4 or 6 reduces autoxidation rates by stabilizing intermediates. For example, 4-fluoro-5,7-DHT undergoes electrochemical oxidation via a p-quinoneimine intermediate rather than forming hydroperoxides, which reduces nonspecific oxidative damage . Synthesize analogs using tert-butyldimethylsilyloxy protection for regioselective hydroxylation . Validate oxidation pathways via cyclic voltammetry in 1 M H₂SO₄ to compare redox potentials of analogs .

Advanced: How can researchers resolve contradictory behavioral outcomes (e.g., latent inhibition) from 5,7-DHT lesions in different brain subregions?

Answer:
Contradictions arise from region-specific serotonergic functions. For example, 5,7-DHT lesions in the nucleus accumbens core disrupt latent inhibition (LI), while shell lesions enhance LI due to divergent 5-HT receptor signaling . Use dual-probe microdialysis to monitor extracellular serotonin dynamics during behavioral assays. Pair lesion studies with receptor-specific agonists/antagonists (e.g., 5-HT1A ligands) to dissect pathway contributions .

Basic: What controls are necessary to validate 5,7-DHT’s specificity in neurotoxicity studies?

Answer:
Include three controls:

Vehicle control : 0.1% ascorbic acid-saline injections to assess surgical/mechanical effects .

Pharmacological control : Co-administer serotonin reuptake inhibitors (e.g., citalopram) to confirm 5,7-DHT uptake is transporter-mediated.

Sham-operated control : Omit 5,7-DHT but replicate surgical procedures . Validate specificity via tyrosine hydroxylase (TH) staining to confirm noradrenergic neuron preservation .

Advanced: What methodologies can quantify 5,7-DHT-induced serotonin depletion in vivo without terminal assays?

Answer:
Use non-invasive PET/MRI with 5-HT-specific radiotracers (e.g., [¹¹C]DASB) for longitudinal monitoring . Alternatively, employ in vivo voltammetry in awake, behaving rodents to measure real-time serotonin release in target regions (e.g., prefrontal cortex) post-lesion . Cross-validate with microdialysis-HPLC for extracellular 5-HT quantification .

Basic: How can researchers minimize off-target effects of 5,7-DHT in dual-lesion paradigms (e.g., combined noradrenergic/serotonergic depletion)?

Answer:
Sequential lesioning is critical. First, administer 6-OHDA (noradrenergic toxin) without desipramine, then pretreat with desipramine before 5,7-DHT to spare noradrenergic neurons . Use fluorophore-conjugated toxins (e.g., Fluoro-Gold-labeled 5,7-DHT) for post-hoc visualization of lesion specificity .

Advanced: How does 5,7-DHT’s autoxidation at physiological pH (7.4) influence its neurotoxic profile compared to in vitro conditions?

Answer:
At pH 7.4, 5,7-DHT autoxidizes via 4-hydroperoxy intermediates, generating reactive oxygen species (ROS) and quinones that cause nonspecific neuronal damage . In contrast, acidic conditions (e.g., 1 M H₂SO₄) stabilize electrochemical oxidation products. To model in vivo toxicity, pre-incubate 5,7-DHT in pH 7.4 buffers and quantify ROS via fluorometric assays (e.g., DCFH-DA) .

Basic: What are optimal post-lesion survival times for assessing 5,7-DHT’s effects on serotonin terminals?

Answer:
Serotonergic terminal degeneration peaks at 7–14 days post-injection. Conduct behavioral/histological assessments at 14 days to ensure stable depletion . For recovery studies, extend timelines to 28 days and pair with 5-HT1A autoreceptor antagonists (e.g., WAY-100635) to probe plasticity .

Advanced: How can computational modeling predict 5,7-DHT diffusion and concentration gradients in stereotaxic injections?

Answer:
Use finite-element modeling (e.g., COMSOL Multiphysics) to simulate 5,7-DHT diffusion based on injection volume (e.g., 0.2–0.5 μL), flow rate (0.05 μL/min), and tissue porosity . Validate models with post-mortem MRI or fluorescent tracer distribution. Optimize coordinates to target small nuclei (e.g., dorsal raphe) while avoiding ventricular leakage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxytryptamine creatinine sulfate salt
Reactant of Route 2
5,7-Dihydroxytryptamine creatinine sulfate salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.